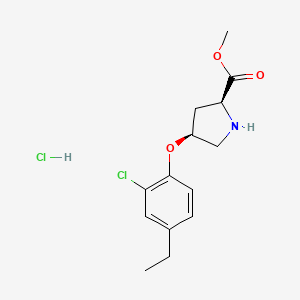
n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analytical Characterization and Biological Matrices : A study by De Paoli et al. (2013) involved the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride. They developed and validated an analysis method using liquid chromatography and mass spectrometry for the determination of these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Synthesis and Receptor Binding : Research by de Costa et al. (1992) explored the synthesis and evaluation of a novel class of sigma ligands, which are structurally similar to n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride. These ligands showed high efficacy for the sigma receptor, highlighting their potential as bases for determining the functional role of sigma receptors and developing therapeutic agents (de Costa et al., 1992).
Chemical Transformations and Synthesis : A study conducted by Schwan and Miles (1982) investigated the ring closure of certain compounds, closely related to the chemical structure of interest, in sulfuric acid. This study contributes to the understanding of chemical transformations pertinent to compounds like n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride (Schwan & Miles, 1982).
Pharmacological Potential and Binding Affinity : The study by Pinna et al. (2002) synthesized and evaluated derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide for their ability to bind to dopamine D(2)-like receptors. These findings are relevant to understanding the pharmacological potential of structurally related compounds like n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride (Pinna et al., 2002).
Propriétés
IUPAC Name |
N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-15(11-12-7-6-10-14-12)13-8-4-3-5-9-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGNUDSJNZSEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424645.png)



![Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424650.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)
![4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424652.png)

![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)

![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)

![Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424664.png)
![Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424665.png)